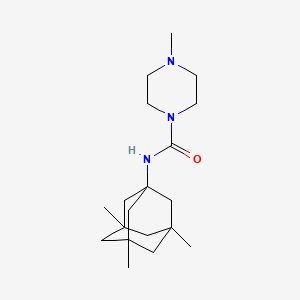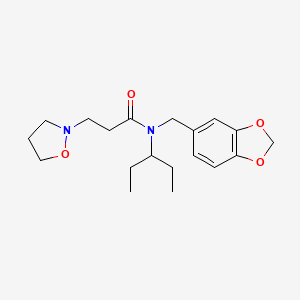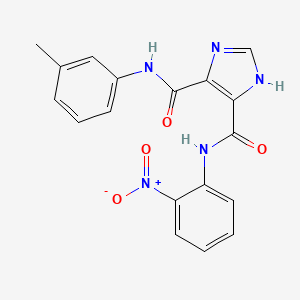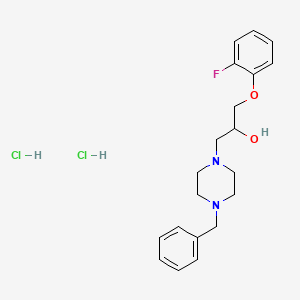
4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide, also known as MTAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MTAPA is a piperazine derivative that has been shown to exhibit promising biological activities, making it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the replication and growth of viruses and tumors. 4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide has been shown to target the protease enzymes of the hepatitis C virus and the human immunodeficiency virus, as well as the ATP-binding cassette transporters that are involved in multidrug resistance in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of immune responses. 4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide in laboratory experiments is its potent biological activities, which make it a valuable tool for investigating various biological processes. However, one of the main limitations of using 4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide. One area of research involves the development of new derivatives of 4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide that exhibit improved biological activities and reduced toxicity. Another area of research involves the investigation of the potential therapeutic applications of 4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide for various diseases, such as viral infections and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide and its effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research involves the investigation of its mechanism of action and its effects on various biological systems. 4-methyl-N-(3,5,7-trimethyl-1-adamantyl)-1-piperazinecarboxamide has been shown to exhibit potent antiviral and antitumor activities, making it a valuable tool for studying these diseases.
Eigenschaften
IUPAC Name |
4-methyl-N-(3,5,7-trimethyl-1-adamantyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O/c1-16-9-17(2)11-18(3,10-16)14-19(12-16,13-17)20-15(23)22-7-5-21(4)6-8-22/h5-14H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBKTSOENJYLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N4CCN(CC4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(3,5,7-trimethyladamantan-1-YL)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{[6,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}propanoate](/img/structure/B4080233.png)


![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4080254.png)
![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[2-(1-piperidinyl)acetamide]](/img/structure/B4080256.png)

![2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4080269.png)

![methyl (4-{[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4080280.png)
![2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate](/img/structure/B4080285.png)
![N-(4-nitrophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4080291.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4080301.png)
![3-[4-(dimethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4080307.png)
